REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:8])(=[O:5])[CH3:4].[H][H].Br[CH:19]([CH3:21])[CH3:20].Cl>CN(C)C=O.O>[C:3]([CH:6]([CH:19]([CH3:21])[CH3:20])[C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:8])(=[O:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 55°-60° for 110 hr
|
Duration
|
110 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml.)
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual oil was chromatographed on silica gel (Kieselgel 60, 180 g.)
|
Type
|
CUSTOM
|
Details
|
The relevant fraction was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was crystallised from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C(=O)NC1=CC=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |